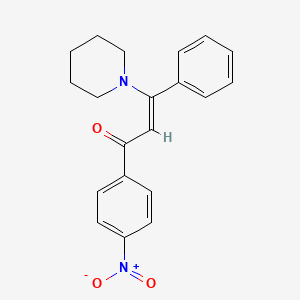![molecular formula C14H16N2O3S2 B5296178 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye and a medication used in various medical applications. It is an odorless, dark green powder that is soluble in water and alcohol. Methylene blue has been used for over a century as a diagnostic tool, stain, and medication.
Mécanisme D'action
Methylene blue works by inhibiting the activity of an enzyme called monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin in the brain. By inhibiting MAO, methylene blue increases the levels of these neurotransmitters, resulting in improved mood and cognitive function. Methylene blue also acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and enhance cognitive function. The dye has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. The dye is also stable and has a long shelf life. However, methylene blue has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
Methylene blue has shown significant potential as a therapeutic agent in various medical conditions. Future research could focus on exploring its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The dye could also be studied for its potential in treating cancer and other diseases. Further research could also explore the optimal dosing and administration of methylene blue to maximize its therapeutic potential.
Conclusion:
In conclusion, methylene blue is a synthetic dye and medication that has been extensively studied for its therapeutic potential. It has been used as a diagnostic tool, stain, and medication for over a century. Methylene blue works by inhibiting the activity of MAO, increasing the levels of neurotransmitters in the brain, and acting as an antioxidant. The dye has various biochemical and physiological effects and has shown significant potential as a therapeutic agent. Future research could focus on exploring its potential in treating various medical conditions.
Méthodes De Synthèse
Methylene blue is synthesized by the reaction between N,N-dimethylaniline and benzaldehyde, followed by the oxidation of the resulting leuco base with nitric acid. The final product is obtained by recrystallization from water. The synthesis of methylene blue is a simple and cost-effective process, making it a popular choice for various applications.
Applications De Recherche Scientifique
Methylene blue has been extensively studied for its therapeutic potential in various medical conditions. It has been used as a diagnostic tool for detecting various diseases, including malaria, methemoglobinemia, and Alzheimer's disease. The dye is also used as a stain in histology and microbiology.
Propriétés
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(21(2,18)19)12-6-3-5-11(9-12)15-14(17)10-13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUBZAGPCQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CC2=CC=CS2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)

![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)